molecular formula C19H14Cl2O2 B14322586 Phenol, 2,2'-benzylidenebis(4-chloro- CAS No. 101936-07-6

Phenol, 2,2'-benzylidenebis(4-chloro-

Cat. No.: B14322586
CAS No.: 101936-07-6
M. Wt: 345.2 g/mol
InChI Key: MCUFGOMRZPVMKS-UHFFFAOYSA-N
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Description

Phenol, 2,2’-benzylidenebis(4-chloro-) is a chemical compound known for its broad spectrum of applications, particularly in the fields of chemistry, biology, and industry. This compound is characterized by its phenolic structure, which includes two phenol groups linked by a benzylidene bridge, each substituted with a chlorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-benzylidenebis(4-chloro-) typically involves the condensation of 4-chlorophenol with benzaldehyde under acidic conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzaldehyde acts as the electrophile, and the 4-chlorophenol serves as the nucleophile. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the benzylidene bridge .

Industrial Production Methods

On an industrial scale, the production of Phenol, 2,2’-benzylidenebis(4-chloro-) follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors, which allow for better control over reaction conditions, such as temperature and pressure. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-benzylidenebis(4-chloro-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2,2’-benzylidenebis(4-chloro-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,2’-benzylidenebis(4-chloro-) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic groups can form hydrogen bonds and hydrophobic interactions with amino acid residues, leading to the inhibition of enzyme activity. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,2’-benzylidenebis(4-chloro-) is unique due to its benzylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it particularly useful in various applications .

Properties

CAS No.

101936-07-6

Molecular Formula

C19H14Cl2O2

Molecular Weight

345.2 g/mol

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxyphenyl)-phenylmethyl]phenol

InChI

InChI=1S/C19H14Cl2O2/c20-13-6-8-17(22)15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)23/h1-11,19,22-23H

InChI Key

MCUFGOMRZPVMKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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